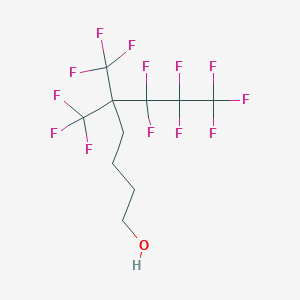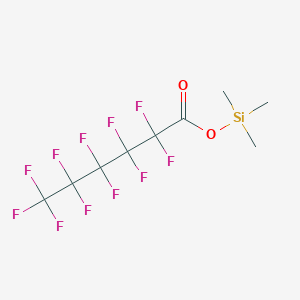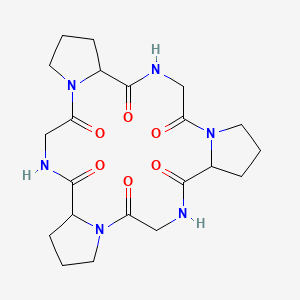
1-betad-Triacetylribofuranosyl-5-iodouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-betad-Triacetylribofuranosyl-5-iodouracil is a nucleoside analog that incorporates a modified uracil base, specifically 5-iodouracil, attached to a ribofuranose sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-betad-Triacetylribofuranosyl-5-iodouracil typically involves the following steps:
Protection of Ribose: The ribose sugar is first protected by acetylation to form triacetylribose.
Formation of the Nucleoside: The protected ribose is then coupled with 5-iodouracil under glycosylation conditions. This step often involves the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.
Deprotection: The final step involves the removal of the acetyl protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-betad-Triacetylribofuranosyl-5-iodouracil undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom at the 5-position of the uracil ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the uracil ring, to form different oxidation states and derivatives.
Photocrosslinking: The 5-iodouracil moiety can participate in photocrosslinking reactions, which are useful in studying nucleic acid-protein interactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Photocrosslinking: Ultraviolet (UV) light sources, such as helium-cadmium lasers, are used to induce photocrosslinking.
Major Products
Substitution Products: Various substituted uracil derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidation states of the uracil ring.
Photocrosslinked Products: Crosslinked nucleic acid-protein complexes.
Aplicaciones Científicas De Investigación
1-betad-Triacetylribofuranosyl-5-iodouracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions, particularly in the context of DNA and RNA research.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-betad-Triacetylribofuranosyl-5-iodouracil involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The iodine atom at the 5-position of the uracil ring enhances its ability to participate in photocrosslinking reactions, making it useful for studying nucleic acid-protein interactions. Additionally, its structural similarity to natural nucleosides allows it to be incorporated into DNA and RNA, potentially disrupting normal cellular processes.
Comparación Con Compuestos Similares
1-betad-Triacetylribofuranosyl-5-iodouracil can be compared with other halogenated nucleosides, such as:
5-Bromouracil: Similar in structure but with a bromine atom instead of iodine. It is also used in nucleic acid research but has different reactivity and photochemical properties.
5-Fluorouracil: A well-known anticancer drug that incorporates a fluorine atom. It is used in chemotherapy due to its ability to inhibit thymidylate synthase.
5-Chlorouracil: Another halogenated uracil derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its iodine atom, which provides unique photochemical properties and reactivity compared to other halogenated nucleosides.
Propiedades
Fórmula molecular |
C15H17IN2O9 |
|---|---|
Peso molecular |
496.21 g/mol |
Nombre IUPAC |
[3,4-diacetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H17IN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23) |
Clave InChI |
WPIWKTDTMIYODW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)







![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)


![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)

